1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide
Overview
Description
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce the analgesic, anxiolytic, and antidepressant effects observed in animal models. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in dopamine, serotonin, and norepinephrine levels, as well as alterations in gene expression and protein synthesis in the brain. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been shown to affect heart rate and blood pressure in animals.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use in lab experiments. For example, its effects may vary depending on the species and strain of animal used, and it may not accurately reflect the effects observed in humans.
Future Directions
There are several potential future directions for 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide research. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, there may be potential for using 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide in combination with other drugs to produce synergistic effects. Further research is also needed to better understand the long-term effects of 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide use and its potential for abuse.
In conclusion, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, or 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action as a dopamine reuptake inhibitor has been well-defined, and it has been shown to produce a range of biochemical and physiological effects in animal models. While there are limitations to its use in lab experiments, there are also several potential future directions for 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide research, including its potential as a treatment for drug addiction and its use in combination with other drugs.
Scientific Research Applications
1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, 1-benzoyl-N-cyclooctyl-4-piperidinecarboxamide has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rodents.
properties
IUPAC Name |
1-benzoyl-N-cyclooctylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(22-19-11-7-2-1-3-8-12-19)17-13-15-23(16-14-17)21(25)18-9-5-4-6-10-18/h4-6,9-10,17,19H,1-3,7-8,11-16H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDTEGMDXZEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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